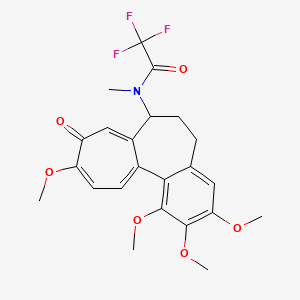
N-(Trifluoroacetyl)demecolchine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Trifluoroacétyl-N-méthyl-désacétylcolchicine est un dérivé synthétique de la colchicine, un produit naturel dérivé du colchique d'automne. Ce composé est connu pour sa structure chimique unique et ses activités biologiques significatives, en particulier dans le domaine de la recherche sur le cancer. Sa formule moléculaire est C23H24F3NO6 et son poids moléculaire est de 467,43 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-Trifluoroacétyl-N-méthyl-désacétylcolchicine implique généralement la modification de la colchicine par une série de réactions chimiques. Le processus commence par la désacétylation de la colchicine pour produire de la désacétylcolchicine. Cet intermédiaire est ensuite soumis à des réactions de trifluoroacétylation et de méthylation pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de la N-Trifluoroacétyl-N-méthyl-désacétylcolchicine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est généralement produit sous forme solide et est purifié par des techniques de recristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La N-Trifluoroacétyl-N-méthyl-désacétylcolchicine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions anhydres.
Substitution : Nucléophiles tels que les halogénures, les amines ou les alcools, et électrophiles comme les halogénures d'alkyle ou les chlorures d'acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent entraîner une variété de dérivés fonctionnalisés .
Applications de recherche scientifique
La N-Trifluoroacétyl-N-méthyl-désacétylcolchicine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Employé dans des études de la division cellulaire et de la dynamique des microtubules en raison de sa capacité à se lier à la tubuline et à perturber la formation des microtubules.
Médecine : Étudié pour ses propriétés anticancéreuses potentielles, en particulier pour cibler les cellules tumorales en division rapide.
Mécanisme d'action
La N-Trifluoroacétyl-N-méthyl-désacétylcolchicine exerce ses effets en se liant à la tubuline, une protéine essentielle à la formation des microtubules. Cette liaison empêche la polymérisation de la tubuline en microtubules, perturbant ainsi la division cellulaire et induisant l'apoptose dans les cellules en division rapide. Le composé stimule également l'activité GTPase intrinsèque de la tubuline et active la voie de signalisation JNK/SAPK, qui joue un rôle dans les réponses au stress cellulaire .
Applications De Recherche Scientifique
N-Trifluoroacetyl-N-methyl-deacetylcolchicine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell division and microtubule dynamics due to its ability to bind to tubulin and disrupt microtubule formation.
Medicine: Investigated for its potential anticancer properties, particularly in targeting rapidly dividing tumor cells.
Mécanisme D'action
N-Trifluoroacetyl-N-methyl-deacetylcolchicine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting cell division and inducing apoptosis in rapidly dividing cells. The compound also stimulates the intrinsic GTPase activity of tubulin and activates the JNK/SAPK signaling pathway, which plays a role in cell stress responses .
Comparaison Avec Des Composés Similaires
Composés similaires
Colchicine : Le composé parent dont la N-Trifluoroacétyl-N-méthyl-désacétylcolchicine est dérivée. Elle se lie également à la tubuline et perturbe la formation des microtubules.
N-Méthyl-N-(triméthylsilyl)trifluoroacétamide : Un autre composé trifluoroacétylé utilisé en synthèse organique et en chimie analytique.
Unicité
La N-Trifluoroacétyl-N-méthyl-désacétylcolchicine est unique en raison de ses modifications trifluoroacétyl et méthyl, qui améliorent son activité biologique et sa spécificité par rapport à la colchicine. Ces modifications améliorent également sa stabilité et sa solubilité, ce qui la rend plus appropriée pour diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYENSCJVMEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)
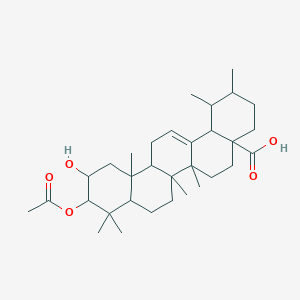

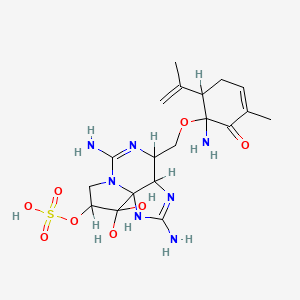
![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)
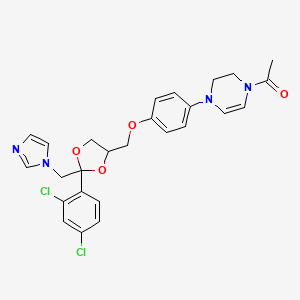
![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
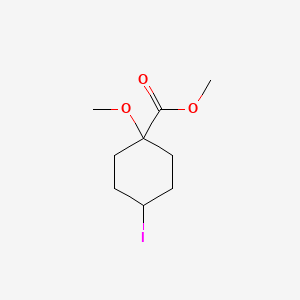
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
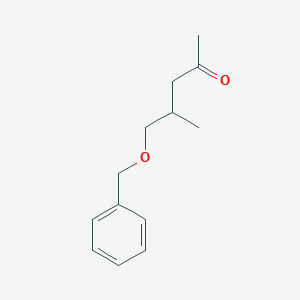

![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
